molecular formula C16H15N5O2S B2734554 N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903285-20-0

N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2734554
CAS No.: 1903285-20-0
M. Wt: 341.39
InChI Key: QOZNGXOELFIPJH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring system, a morpholine moiety, and a pyrimidine carboxamide group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with morpholine and pyrimidine derivatives under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Medicine: The compound's biological activity makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in disease processes. Additionally, it may interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-aminobenzamide

  • N-(benzo[d]thiazol-2-yl)-2-chloropropanamide

  • N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamine

Uniqueness: N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZNGXOELFIPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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